molecular formula C12H13N3 B1470224 6-Benzyl-2-methylpyrimidin-4-amine CAS No. 1781929-10-9

6-Benzyl-2-methylpyrimidin-4-amine

Cat. No.: B1470224
CAS No.: 1781929-10-9
M. Wt: 199.25 g/mol
InChI Key: MRBPYFQMZZZAFR-UHFFFAOYSA-N
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Description

6-Benzyl-2-methylpyrimidin-4-amine (CAS 1781929-10-9) is a pyrimidine-based compound with the molecular formula C12H13N3 and a molecular weight of 199.25 . The pyrimidine scaffold is a fundamental building block in medicinal chemistry, found in a wide range of natural products and therapeutic agents, from vitamins and nucleotides to antibiotics and hormones . This structural motif is prized for its versatile biological properties. Research into pyrimidine derivatives like this compound is central to exploring new therapeutic avenues. These compounds are key intermediates in the synthesis of more complex molecules for various applications. Scientific literature highlights that pyrimidine hybrids and derivatives demonstrate significant potential in drug discovery, showing activities such as anticancer , antibacterial , antiviral , and anti-inflammatory effects . Furthermore, related pyrimidine structures have been investigated as inhibitors of enzymes like cyclin-dependent kinases (CDK) and dihydrofolate reductase (DHFR), underscoring the scaffold's relevance in developing targeted therapies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBPYFQMZZZAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Pyrimidine Chemistry and Heterocyclic Compound Research

The study of 6-benzyl-2-methylpyrimidin-4-amine is deeply rooted in the broader fields of pyrimidine (B1678525) and heterocyclic chemistry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. growingscience.com This core structure is fundamental to life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. growingscience.comwikipedia.org The pyrimidine ring system is also found in various natural products and synthetic compounds with a wide array of biological activities. wikipedia.orgtec.mx

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemical research. Their structural diversity and ability to engage in various chemical interactions make them ideal candidates for the development of new materials and therapeutic agents. growingscience.comchemscene.com The presence of nitrogen atoms in the pyrimidine ring, for instance, imparts specific electronic properties and hydrogen bonding capabilities that are crucial for its biological function and its utility as a synthetic building block. wikipedia.orgmdpi.com

Historical Trajectory of Pyrimidine Based Molecular Architectures in Academic Inquiry

The history of pyrimidine (B1678525) chemistry dates back to the 19th century, with the isolation of alloxan, a pyrimidine derivative, in 1818. growingscience.com However, the systematic study of pyrimidines began in the late 1800s. wikipedia.org Since then, the field has expanded dramatically, driven by the discovery of the role of pyrimidine bases in genetics and cellular metabolism. nih.govwikipedia.orgumich.edu

Early research focused on the synthesis and characterization of various pyrimidine derivatives. A significant milestone was the development of the principal synthesis method, which involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines, urea (B33335), or guanidines. wikipedia.org This foundational work paved the way for the creation of a vast library of pyrimidine-based compounds. Over the decades, research has evolved from basic synthesis to the exploration of their applications in medicine and materials science, with a significant focus on their potential as therapeutic agents. growingscience.comtec.mxnih.gov

Rationale for Focused Research on the 6 Benzyl 2 Methylpyrimidin 4 Amine Motif

The specific focus on the 6-benzyl-2-methylpyrimidin-4-amine scaffold stems from its classification as a privileged structure. This concept suggests that certain molecular frameworks have a predisposition to bind to multiple, often unrelated, biological targets with high affinity. The pyrimidine (B1678525) core itself is considered a privileged scaffold due to its presence in numerous bioactive compounds. tec.mxnih.govingentaconnect.combenthamscience.com

The combination of the 2-methyl and 4-amino groups on the pyrimidine ring, along with the 6-benzyl substituent, creates a unique spatial and electronic arrangement. The benzyl (B1604629) group, a phenylmethyl substituent, can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, which are critical for binding to biological macromolecules. nih.govresearchgate.net The amino group at the 4-position can act as a hydrogen bond donor and acceptor, further enhancing binding affinity and specificity. nih.govresearchgate.net The methyl group at the 2-position can influence the molecule's conformation and metabolic stability. acs.org

This specific combination of functional groups on the pyrimidine core has been identified as a promising starting point for the development of novel compounds with a range of potential applications, particularly in medicinal chemistry. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been investigated as potent inhibitors of enzymes involved in DNA damage response, highlighting the therapeutic potential of this scaffold. acs.orgnih.gov

Overview of Current Research Trajectories and Scholarly Objectives

Foundational Synthetic Routes for Pyrimidin-4-amine Derivatives

The classical and most widely used methods for constructing pyrimidine-based compounds rely on building the heterocyclic ring from acyclic precursors or functionalizing a pre-existing pyrimidine core. bu.edu.eg

The principal synthesis of the pyrimidine ring involves the condensation of a three-carbon 1,3-bifunctional compound with a molecule containing an N-C-N moiety, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.eg This approach, often referred to as the Pinner synthesis, is a versatile method for creating a wide array of substituted pyrimidines. slideshare.net

For the synthesis of 2-methylpyrimidin-4-amine (B183355) derivatives, acetamidine (B91507) can be reacted with a suitable 1,3-dicarbonyl compound. To achieve the specific 6-benzyl substitution, a β-keto ester like ethyl benzoylacetate could be employed. The reaction proceeds through the formation of intermediates, which can include open-chain enamides or cyclic dihydroxytetrahydropyrimidines, before dehydration yields the final aromatic pyrimidine ring. cdnsciencepub.com The mechanism involves initial carbonyl addition, followed by cyclization and subsequent elimination of water. slideshare.netcdnsciencepub.com The use of guanidine as the N-C-N component directly introduces an amino group at the 2-position, which is a common strategy for synthesizing 2-aminopyrimidines. nih.gov

The following table summarizes representative cyclization reactions for pyrimidine synthesis.

1,3-Dicarbonyl ComponentN-C-N ReagentProduct TypeReference
AcetylacetoneBenzamidine4,6-Dimethyl-2-phenylpyrimidine acs.org
Ethyl acetoacetateUrea3,4-Dihydropyrimidin-2(1H)-one wikipedia.org
β-KetoestersGuanidine2-Aminopyrimidine derivatives nih.gov
Ethyl benzoylacetateTriethyl orthoacetate / Ammonia (B1221849)2,6-Disubstituted pyrimidin-4(3H)-one thieme-connect.de

This table presents examples of cyclization reactions to form various pyrimidine derivatives.

A highly effective and common method for introducing an amino group at the 4-position of a pyrimidine ring is through Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor, typically a 4-chloropyrimidine. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. The reaction involves the displacement of the halide by an amine, often ammonia or a primary amine, to yield the corresponding pyrimidin-4-amine. preprints.org

For instance, 6-benzyl-4-chloro-2-methylpyrimidine can serve as a direct precursor to the target compound. The reaction with ammonia would lead to the desired this compound. These amination reactions can be performed under thermal conditions, sometimes requiring an excess of the amine to neutralize the generated acid, or can be promoted by an added base. preprints.orgthieme-connect.com The reactivity of halopyrimidines can be enhanced by the presence of electron-withdrawing groups on the ring. thieme-connect.com In some cases, acid-catalyzed amination provides an efficient alternative, particularly for heterocyclic chlorides. preprints.orgacs.org

The regioselectivity of SNAr on polyhalogenated pyrimidines is a critical consideration. For example, in 2,4-dichloropyrimidines, substitution often occurs sequentially, with the first amination typically happening at the more reactive C4 position. thieme-connect.com The introduction of the first amino group deactivates the ring, making the second substitution require harsher conditions. thieme-connect.com

Halogenated PyrimidineNucleophileConditionsProductReference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline (B41778)HCl, WaterN-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine acs.org
2,4,5,6-TetrachloropyrimidineHydroxybenzaldehydes-((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehydes researchgate.net
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine-Normal substitution product rsc.org
6-Chloro-pyrimidinesAmines (e.g., Pyrrolidine)N-nitroso activationPyrimidine-4,6-diamines thieme-connect.com

This table illustrates the versatility of nucleophilic aromatic substitution for functionalizing chloropyrimidines.

The introduction of alkyl and benzyl groups can be achieved through various strategies, either by incorporating them into the acyclic precursors before cyclization or by alkylating the pyrimidine ring itself. Direct alkylation of the pyrimidine ring can be challenging and is less common than building the ring with the desired substituents already in place. growingscience.com

A more practical approach for synthesizing this compound involves starting with precursors that already contain the benzyl and methyl groups. For instance, the cyclization reaction described in section 2.1.1 could utilize benzylacetoacetate and acetamidine.

In some cases, direct alkylation of pyrimidine derivatives is possible. For example, N-alkylation of thioxopyrimidines can be achieved using reagents like p-toluenesulfonyl chloride in the presence of a base. orientjchem.org O-alkylation of pyrimidin-2(1H)-ones has also been demonstrated using iodomethyl-pyrimidines, showing that the choice of alkylating agent and reaction conditions can direct the selectivity between N- and O-alkylation. acs.org However, C-alkylation of the pyrimidine ring is generally less straightforward.

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has introduced powerful catalytic methods and reaction designs that offer enhanced efficiency, selectivity, and diversity in the preparation of complex molecules like substituted pyrimidines.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for forming carbon-carbon bonds. This method is highly effective for the arylation or benzylation of the pyrimidine core. acs.org The reaction typically involves coupling a halogenated pyrimidine (e.g., a chloro-, bromo-, or iodopyrimidine) with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. acs.orgresearchgate.net

To synthesize a 6-benzylpyrimidine derivative, a 6-halopyrimidine could be coupled with benzylboronic acid. The electron-deficient pyrimidine ring is generally highly reactive in Suzuki couplings, often allowing for the use of even less reactive chloropyrimidines as substrates. acs.org Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. researchgate.netnih.gov This method offers a direct and modular route to introduce aryl and benzyl substituents onto the pyrimidine scaffold with high yields. researchgate.net The choice of catalyst, base, and solvent can be optimized to achieve the desired outcome, even in cases of polyhalogenated pyrimidines where regioselectivity is a concern. acs.orgdntb.gov.ua

Halopyrimidine SubstrateBoronic AcidCatalyst SystemProduct TypeReference
6-Chloro-2,4-diaminopyrimidineAryl boronic acidsPd(PPh₃)₄6-Aryl-2,4-diaminopyrimidines researchgate.net
2-Bromo-5-iodopyrimidineAryl boronic acidsPd(PPh₃)₄ / PtBu₃Phenylene-pyrimidine oligomers acs.org
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄Arylated pyrimidine analogs researchgate.net
Heteroaryl bromidesHeterobiarylsPd catalyst, no phosphine (B1218219) ligandHeterobiaryls researchgate.net

This table showcases examples of Suzuki-Miyaura cross-coupling reactions used to synthesize various aryl-substituted pyrimidines.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org This approach aligns with the principles of green chemistry by reducing reaction steps and waste. benthamdirect.com

The Biginelli reaction is a classic and widely studied MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea or thiourea. wikipedia.orgnih.gov While the classic Biginelli reaction produces dihydropyrimidines, modifications and subsequent reaction steps can lead to fully aromatic pyrimidine systems. The versatility of MCRs allows for the creation of diverse molecular scaffolds by varying the individual components. benthamdirect.com For example, using different aldehydes, β-dicarbonyl compounds, and amidine or urea derivatives can rapidly generate a library of substituted pyrimidines. biomedres.usresearchgate.netnih.gov These one-pot syntheses are powerful tools for drug discovery and the efficient construction of complex heterocyclic systems. nih.govresearchgate.net

Stereoselective Synthesis and Enantioseparation of Chiral Analogs

The synthesis of specific stereoisomers of chiral analogs of this compound is crucial, as the three-dimensional arrangement of atoms can significantly impact biological activity.

Stereoselective Synthesis:

Enzymatic methods also offer a powerful tool for creating chiral amines with high stereoselectivity. nih.gov Engineered enzymes, such as transaminases, can catalyze the transfer of an amino group to a prochiral ketone, yielding a chiral amine. nih.gov Protein engineering techniques like directed evolution have expanded the range of substrates these enzymes can act upon, making them suitable for producing complex chiral pharmaceutical intermediates. nih.gov

Another strategy involves the use of chiral organoborane reagents to mediate the enantiospecific synthesis of N-benzyl-2-alkyl pyrrolidines and piperidines from aldehydes. researchgate.net This highlights the broader trend of employing chiral auxiliaries and reagents to guide the stereochemical outcome of a reaction. The activation of amines into pyridinium (B92312) salts using pyrylium (B1242799) cations has also been explored for nucleophilic substitution, with studies showing that reactions on pyridinium salts of chiral aliphatic amines can proceed with high levels of inversion of configuration. mdma.ch

Enantioseparation of Chiral Analogs:

When a synthesis results in a mixture of enantiomers (a racemic mixture), enantioseparation techniques are employed to isolate the individual stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. Phenylcarbamate-β-cyclodextrin-based columns, for instance, have been successfully used in the polar organic mode for the enantioseparation of a variety of structurally diverse compounds. nih.gov

Cyclodextrins, which are chiral macrocycles, can form transient diastereomeric complexes with the enantiomers, allowing for their separation. nih.gov The choice of mobile phase is critical; in polar organic mode, surface binding interactions are often the primary mechanism for chiral recognition, as opposed to the inclusion complexation that typically occurs in aqueous systems. nih.gov

Capillary electrophoresis (CE) is another powerful technique for enantioseparation. A synthesized carboxymethyl-6-(4-methoxybenzylamino)-β-cyclodextrin has been used as a chiral selector in CE to separate various chiral drugs. rsc.org By optimizing conditions such as buffer pH, concentration, and applied voltage, baseline or partial separation of enantiomers can be achieved. rsc.org Molecular docking studies can further elucidate the chiral recognition mechanisms, often revealing that a combination of hydrogen bonding, hydrophobic interactions, and steric hindrance contributes to the separation. rsc.org

Derivatization Strategies for the this compound Scaffold

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of the this compound scaffold. By systematically modifying different parts of the molecule, researchers can identify which structural features are essential for its biological activity and can fine-tune its properties.

Functionalization at the Pyrimidine Ring Positions (e.g., C-5 Substitution)

Modifications at the C-5 position of the pyrimidine ring can significantly influence the biological profile of the resulting compounds. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, the introduction of a methyl group at the C-5 position was well-tolerated. acs.org Specifically, the 5,6-dimethyl derivative and the cyclopentylpyrimidine analog showed good potency. acs.org

The synthesis of these C-5 substituted analogs often involves starting with a commercially available, appropriately substituted 2,4-dichloropyrimidine (B19661). For example, 2,4-dichloro-5-methylpyrimidine (B13550) can be used as a starting material. acs.org The synthesis typically proceeds through a sequential substitution, where the first chlorine is displaced by an amine, followed by a Suzuki coupling reaction to introduce a group at the second position. acs.org

The following table provides examples of C-5 substituted analogs and their reported activities:

CompoundC-5 SubstitutionOther ModificationsActivity (IC50)
40 Methyl (with 6-methyl)2-phenyl120 nM acs.org
45 Cyclopentyl (fused)2-phenyl160 nM acs.org

Data sourced from J Med Chem. 2014 Oct 9;57(19):8099-110.

Modifications and N-Substitution of the Amino Group

The amino group at the C-4 position of the pyrimidine ring is a prime target for modification. N-substitution allows for the introduction of a wide variety of functional groups, which can alter the compound's polarity, size, and ability to form hydrogen bonds.

In the context of USP1/UAF1 inhibitors, various N-benzyl amine derivatives were synthesized and evaluated. acs.orgnih.gov The general synthetic route involves the reaction of a 2,4-dichloropyrimidine with a substituted benzylamine (B48309). acs.org This initial reaction typically occurs at the more reactive C-4 position.

The synthesis of 2-methyl-4-amino-6-substituted aminopyrimidines has also been described, highlighting the versatility of the pyrimidine core in accommodating various amino substituents. acs.org

Diversification of the Benzyl Moiety and its Structural Analogs

The benzyl group attached to the C-6 position is another key area for structural diversification. Modifications to the phenyl ring of the benzyl group or replacement of the entire benzyl moiety can lead to significant changes in biological activity.

In the development of USP1/UAF1 inhibitors, a variety of substituted benzylamines were used to probe the SAR. acs.org Both electron-donating and electron-withdrawing groups on the phenyl ring were explored. acs.org For instance, substitution at the 4-position of the phenyl ring with another phenyl group was well-tolerated. acs.org

The following table illustrates the impact of diversifying the benzyl moiety on inhibitory potency:

CompoundBenzyl Moiety ModificationActivity (IC50)
3 Unsubstituted Phenyl3.1 µM acs.org
12 4-Phenylbenzyl3.7 µM acs.org

Data sourced from J Med Chem. 2014 Oct 9;57(19):8099-110.

In a different study, analogs of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile were synthesized where the length of the linker between a 1-benzylpiperidine (B1218667) moiety and the core ring was varied. csic.es Increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in an increased affinity for the σ1 receptor. csic.es This demonstrates that not just the terminal group, but also the spacer connecting it to the core, plays a crucial role.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound and its analogs is essential for optimizing reaction conditions and predicting outcomes.

For example, in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a palladium catalyst was initially used for the Suzuki coupling step. acs.org To mitigate concerns about palladium contamination in the final compounds, a switch was made to a silica-bound DPP-palladium catalyst. acs.org This highlights the practical considerations that drive mechanistic and procedural refinements in synthetic chemistry.

In another instance, the synthesis of certain triazole-containing benzylamine intermediates required specific reaction conditions. The reduction of a cyano group to an amine using a H-Cube flow-reactor with D2O resulted in incomplete reduction and deuterium (B1214612) enrichment. acs.org However, the addition of TFA and a change in the solvent system to a methanol/DMF mixture led to complete conversion to the desired amine. acs.org

The deconstruction-reconstruction strategy for pyrimidine diversification involves a complex reaction sequence. nih.gov It begins with the formation of a pyridinium salt, which activates the pyrimidine ring for nucleophilic attack. mdma.ch Cleavage of the ring then yields a versatile iminoenamine intermediate. nih.gov The subsequent recyclization with various nucleophiles, such as amidines or hydrazines, proceeds to form new pyrimidines or other heterocyclic systems like pyrazoles and oxazoles. nih.gov Mechanistic studies have shown that certain reagents, like isoureas and N-substituted guanidines, are unsuccessful in the recyclization step, indicating the specific electronic and steric requirements of this transformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of this compound and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of a representative N-benzyl-2-phenylpyrimidin-4-amine derivative, distinct signals are observed for the aromatic protons of the benzyl and phenyl rings, typically appearing as multiplets in the range of δ 7.2-8.5 ppm. acs.org The methylene (B1212753) protons of the benzyl group (-CH₂-) characteristically present as a singlet or a multiplet around δ 4.2-4.4 ppm. rsc.org The methyl group protons on the pyrimidine ring are typically observed as a singlet further upfield.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings resonate in the downfield region, generally between δ 120-150 ppm. rsc.org The methylene carbon of the benzyl group gives a signal around δ 48 ppm, while the methyl carbon appears at a much higher field. rsc.org For instance, in N-benzylaniline, the benzyl CH₂ carbon appears at δ 48.38 ppm. rsc.org

Substituents on the aromatic rings or the pyrimidine core significantly influence the chemical shifts. For example, electron-donating groups like methoxy (B1213986) (-OCH₃) will shield nearby protons and carbons, causing their signals to shift to a higher field (lower ppm values), while electron-withdrawing groups like nitro (-NO₂) will have the opposite effect, shifting signals to a lower field. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzylamine Derivatives

Elucidation of Rotamers and Conformational Dynamics via Variable-Temperature NMR

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as the interconversion between different conformers or rotamers. For molecules like this compound, rotation around the C-N bond connecting the benzyl group to the pyrimidine ring can be restricted, leading to the existence of distinct rotational isomers (rotamers).

At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. However, as the temperature is lowered, the rate of interconversion slows down. If the energy barrier to rotation is sufficiently high, the individual rotamers can be "frozen out" on the NMR timescale, leading to the appearance of separate sets of signals for each conformer. Analysis of the coalescence temperature and the line shape changes can provide quantitative information about the energy barrier to rotation. For some benzyl(pyrimidin-yl)amine derivatives, computational studies have predicted restricted rotation, which could be experimentally verified using VT-NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be probed by the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). nih.govresearchgate.net

The IR spectrum of this compound derivatives typically shows characteristic absorption bands. researchgate.net The N-H stretching vibration of the amine group usually appears as a sharp to broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and benzene (B151609) rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information. researchgate.net While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings are typically strong, providing a characteristic fingerprint for the molecule. The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for Benzylamine and Pyrimidine Derivatives

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of benzylamines in the mass spectrometer often follows characteristic pathways. nih.gov A common fragmentation is the cleavage of the bond alpha to the nitrogen atom (α-cleavage), which is the C-C bond of the benzyl group adjacent to the nitrogen. libretexts.org This results in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often a prominent peak in the spectrum. Another typical fragmentation is the loss of the benzyl radical to give an ion corresponding to the protonated aminopyrimidine moiety. The fragmentation of the pyrimidine ring itself can also occur, leading to a series of smaller fragment ions. The analysis of these fragmentation patterns can provide valuable structural information, helping to confirm the connectivity of the molecule. raco.catyoutube.com

X-ray Crystallography for Precise Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high accuracy.

Determination of Molecular Conformation and Geometrical Parameters

Furthermore, X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles. vensel.orgnih.govnih.gov This data is crucial for understanding the steric and electronic effects within the molecule. For instance, the crystal structure of benzyl(2-chloro-6-methylpyrimidin-4-yl)amine reveals conformational differences leading to multiple molecules in the asymmetric unit. researchgate.net The packing of the molecules in the crystal lattice is also revealed, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. cardiff.ac.uk

Table 3: Selected Crystallographic Data for a Pyrimidine Derivative

Table 4: List of Compound Names

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The supramolecular architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the molecular assembly in the solid state, influencing the crystal packing and ultimately the material's physical properties.

The presence of the amino group and the nitrogen atoms within the pyrimidine ring makes these molecules potent donors and acceptors for hydrogen bonds. The most prevalent hydrogen bonding motif observed in related crystal structures is the formation of intermolecular N—H···N bonds, which can link molecules into one-dimensional ribbons or more complex two-dimensional networks. researchgate.net For instance, in the crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, strong N—H···N hydrogen bonds create R22(8) ring motifs. researchgate.net In addition to these strong interactions, weaker C—H···N and C—H···S hydrogen bonds also contribute to the stability of the crystal lattice. researchgate.netacs.org In derivatives containing oxygen atoms, such as in salts or co-crystals, N—H···O and C—H···O hydrogen bonds are also commonly observed, further diversifying the supramolecular assembly. nih.gov

Investigation of Polymorphism and Crystal Packing Architectures

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the study of pharmaceutical and materials science. The different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. For derivatives of this compound, polymorphism can arise from variations in the packing of molecules and the network of intermolecular interactions, often influenced by crystallization conditions such as the solvent used. researchgate.net

The crystal packing in these derivatives is a complex interplay of the hydrogen bonds and π-π stacking interactions discussed previously. The specific arrangement of molecules in the crystal lattice defines the crystal system, space group, and unit cell dimensions. For instance, a closely related compound, benzyl(2-chloro-6-methylpyrimidin-4-yl)amine, crystallizes as a hemi-hydrate in the triclinic space group P-1. nih.gov The presence of multiple molecules in the asymmetric unit is also a feature of some pyrimidine derivatives, arising from conformational differences between the molecules. nih.gov

The table below presents crystallographic data for two related pyrimidine derivatives, illustrating the types of crystal structures that can be formed.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
Benzyl(2-chloro-6-methylpyrimidin-4-yl)amine hemi-hydrateTriclinicP-18.667(5)11.421(7)12.954(8)78.330(10)84.553(10)75.510(9)4 nih.gov
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amineOrthorhombicP2121216.8148(11)10.6107(16)16.509(3)9090904 researchgate.net

Z = number of formula units per unit cell

These data highlight the structural diversity that can be expected for derivatives of this compound. The specific substituents on the pyrimidine and benzyl rings will influence the steric and electronic properties of the molecule, leading to different preferred packing arrangements and potentially to the formation of different polymorphs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic pyrimidine and benzyl rings, as well as the non-bonding electrons on the nitrogen atoms.

The pyrimidine ring itself exhibits characteristic π→π* transitions. The presence of substituents, such as the methyl and benzylamino groups, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) and can also affect the molar absorptivity. The benzyl group also contributes to the π→π* transitions. The amino group provides non-bonding electrons (n), which can undergo n→π* transitions. These transitions are typically of lower energy and intensity compared to π→π* transitions. youtube.com

The UV-Vis spectra of pyrimidine derivatives generally show multiple absorption bands. For example, studies on other pyrimidine derivatives have identified several absorption bands in the UV region, with their positions being sensitive to substitution. rsc.org A related compound, 6-benzylaminopurine, shows a maximum absorption wavelength at 270 nm, which is indicative of the electronic transitions within its purine (B94841) core, a system related to pyrimidine. researchgate.net The electronic transitions in molecules containing carbonyl groups, which can be analogous to the C=N bonds in pyrimidines, are well-understood to involve both π→π* and n→π* transitions. youtube.com

The solvent in which the spectrum is recorded can also influence the position of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax. For n→π* transitions, a blue shift is often observed with increasing solvent polarity. youtube.com

The table below summarizes the typical electronic transitions and expected absorption regions for the functional moieties present in this compound.

Functional MoietyElectronic TransitionExpected λmax Region (nm)Reference
Pyrimidine Ringπ→π200-300 rsc.org
Benzyl Groupπ→π~260 youtube.com
Amino Group (on ring)n→π*250-350 youtube.com

Detailed experimental studies on this compound would be necessary to assign the specific absorption bands to their corresponding electronic transitions definitively.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of pyrimidine derivatives. nih.gov These methods allow for the detailed investigation of electronic structure and the prediction of chemical reactivity. nih.govarxiv.org

Optimized Geometries and Conformational Energy Landscapes

Computational studies, often employing DFT with basis sets like 6-31G(d,p) or 6-311G**(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. researchgate.netepstem.netepstem.net These calculations can predict bond lengths, bond angles, and dihedral angles. epstem.net For similar molecules, theoretical calculations have shown good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net The analysis of the conformational energy landscape helps identify the most energetically favorable shapes the molecule can adopt, which is crucial for understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. malayajournal.org For related pyrimidine structures, FMO analysis has been used to understand charge transfer within the molecule. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Pyrimidine Derivative. malayajournal.org
ParameterEnergy (eV)
EHOMO-5.2822
ELUMO-1.2715
Energy Gap (ΔE)4.0106

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govuni-muenchen.deresearchgate.net The MEP map displays different colors on the molecular surface, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green areas denote neutral potential. nih.gov This analysis helps in understanding how the molecule will interact with other charged or polar species. uni-muenchen.de For similar heterocyclic compounds, MEP analysis has been crucial in identifying the most reactive parts of the molecule. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein. csic.es

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. csic.es These simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potency of the compound. csic.esnih.gov For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex through high-throughput screening and subsequent molecular modeling. acs.orgnih.gov Docking studies on similar pyridine (B92270) derivatives have revealed how different substituents and linkers can influence binding affinity and orientation within the active site of a receptor. csic.esnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No published studies were found that detail the theoretical prediction of spectroscopic parameters (such as IR, Raman, UV-Vis, or NMR spectra) for this compound using computational methods like Density Functional Theory (DFT) or other ab initio calculations. Consequently, a comparison and validation with experimental data for this specific compound are not possible at this time.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Similarly, the scientific literature does not appear to contain any theoretical evaluations of the non-linear optical (NLO) properties of this compound. There are no available data on calculated parameters such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) which are essential for assessing a molecule's potential for NLO applications.

Biological Activity Profiles and Molecular Targets of 6 Benzyl 2 Methylpyrimidin 4 Amine Derivatives

Antiviral Activities

The pyrimidine (B1678525) core is a crucial element in the development of antiviral drugs, and derivatives of 6-benzyl-2-methylpyrimidin-4-amine are no exception. These compounds have been primarily investigated for their ability to combat HIV-1, with some indications of broader antiviral potential.

A significant focus of research on this compound derivatives has been their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and, consequently, viral replication. nih.govnih.gov

Studies have shown that the stereochemistry of these molecules plays a critical role in their inhibitory potency. For instance, the (R)-enantiomers of certain 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones have been found to be more potent inhibitors of both wild-type and mutant HIV-1 RT compared to their (S)-counterparts and the racemic mixtures. nih.govacs.org One particular derivative, (R)-2 (MC2082), demonstrated greater efficiency than its counterpart (R)-1 (MC1501) and other reference compounds. Interestingly, (R)-2 showed a faster binding rate to the K103N mutant RT than to the wild-type enzyme, a significant finding for combating drug-resistant HIV strains. nih.govacs.org

The selection of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil for clinical evaluation further underscores the potential of this class of compounds as anti-HIV-1 agents. nih.gov

Table 1: Anti-HIV-1 Activity of Selected Pyrimidine Derivatives

Compound Target Activity Reference
2-(Alkyl/Aryl)Amino-6-Benzylpyrimidin-4(3H)-ones HIV-1 Reverse Transcriptase (RT) (R)-enantiomers are more potent inhibitors of wild-type and mutant HIV-1 RT. nih.govacs.org
(R)-2 (MC2082) K103N Mutant HIV-1 RT Faster binding compared to wild-type RT. nih.govacs.org

While the primary focus has been on HIV-1, the structural similarities of the pyrimidine scaffold to nucleosides suggest a potential for broader antiviral activity. Research into related pyrimidine and benzimidazole (B57391) derivatives has shown efficacy against a range of RNA and DNA viruses. researchgate.net For example, certain 2-phenylbenzimidazole (B57529) derivatives have demonstrated activity against Coxsackie B virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Sabin-like poliovirus (Sb-1), and Herpes Simplex Virus-1 (HSV-1). researchgate.net Although direct studies on this compound derivatives against a wide array of viruses are less common, the known antiviral properties of the core pyrimidine structure warrant further investigation into their broader spectrum potential.

Anticancer and Antineoplastic Investigations

Derivatives of this compound have shown considerable promise in the field of oncology. Their mechanisms of action are multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A significant body of research has demonstrated the ability of this compound derivatives to inhibit the growth of a wide range of cancer cell lines. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323, have shown potent, nanomolar inhibitory activity against non-small cell lung cancer cells. nih.govresearchgate.net The antiproliferative effects are not limited to lung cancer; studies have also indicated efficacy against breast and colon cancer cell lines. berkeley.edu

The introduction of different functional groups to the pyrimidine scaffold has led to the development of compounds with broad-spectrum anticancer activity. Novel N-aryl-N'-arylmethylurea derivatives incorporating a 1-methylpiperidin-4-yl group have demonstrated excellent activity against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with some compounds achieving IC₅₀ values below 3 µM. acs.org Similarly, certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have shown significant efficacy against leukemia (K-562) and non-small cell lung (NCI-H522) lines. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives in Various Cancer Cell Lines

Derivative ClassSpecific Compound ExampleCancer Cell LineInhibitory Concentration (IC₅₀)Reference
N-benzyl-2-phenylpyrimidin-4-amineML323 (Compound 70)Non-small cell lung cancerNanomolar potency nih.govresearchgate.net
N-aryl-N'-arylmethylureaCompound 9b/9dMCF7 (Breast), PC3 (Prostate)< 3 µM acs.org
(E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126)Compound 8bRPMI8226 (Multiple Myeloma)0.12 ± 0.09 µM nih.gov
Benzimidazole-based 1,3,4-oxadiazoleCompound 10MDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung)Comparable to Doxorubicin nih.gov

Modulation of DNA Methyltransferases (DNMTs) Activity

DNA methyltransferases (DNMTs) are crucial epigenetic regulators, and their inhibition has become a key strategy in cancer therapy. nih.govmdpi.com Specific derivatives of 2-amino-6-methylpyrimidine have been identified as potent non-nucleoside inhibitors of DNMT1. acs.org Research into a series of N-(2-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)benzamide derivatives revealed that these compounds can selectively inhibit human DNMT1. acs.org One particular analogue, N-(2-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-3-(quinolin-4-ylamino)benzamide, displayed an IC₅₀ value of 9 μM against DNMT1, showing higher potency than related structural isomers. acs.org This indicates that the pyrimidine core can be effectively utilized to develop non-nucleoside DNMT inhibitors, which offer potential advantages over traditional nucleoside analogues like azacytidine and decitabine. nih.govacs.org

Comprehensive Kinase Inhibition Profiles (e.g., Abl1, Abl2, BCR-Abl1, LRRK2, eEF-2K, Lck)

The pyrimidine scaffold is a well-established framework for designing kinase inhibitors. Derivatives have been specifically engineered to target a range of kinases implicated in cancer and other diseases.

BCR-Abl: A series of 2-methylpyrimidine (B1581581) derivatives were designed as new BCR-Abl inhibitors and showed significant inhibition against a wide spectrum of Bcr-Abl mutants, including the highly resistant T315I mutant. researchgate.net One compound, 7u, demonstrated exceptionally potent activity against wild-type Bcr-Abl and various mutants, with IC₅₀ values in the nanomolar and sub-nanomolar range. researchgate.net

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease, and its inhibition is a major therapeutic strategy. stanford.edumit.edu While numerous LRRK2 inhibitors have been developed, including some based on pyrrolopyrimidine scaffolds, specific data on the inhibitory activity of this compound derivatives against LRRK2 are not extensively detailed in the available research. nih.govrjsvd.com

Lck: Lymphocyte-specific protein tyrosine kinase (Lck) is critical for T-cell signaling, and its inhibition is valuable in treating autoimmune diseases and cancers. Pyrimidine-based compounds have emerged as powerful Lck inhibitors. Studies have detailed 2-benzimidazole substituted pyrimidines and 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines that inhibit Lck with low nanomolar to subnanomolar potency. nih.govnih.gov One study identified a highly selective Lck inhibitor with an IC₅₀ of 23.0 nM. nih.gov

Table 2: Kinase Inhibition Profile of Pyrimidine Derivatives

Derivative ClassTarget KinaseCompound ExampleInhibitory Concentration (IC₅₀)Reference
2-methylpyrimidineBcr-Abl WT7u0.13 nM researchgate.net
2-methylpyrimidineBcr-Abl T315I7u0.65 µM researchgate.net
2-benzimidazole pyrimidineLck-Low nanomolar activity nih.gov
4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amineLck-Subnanomolar activity nih.gov
Pyrimidinyl-peptidomimeticLck7a23.0 nM nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, this compound derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. The anticancer mechanism often involves modulating signaling pathways that control cell survival and death. berkeley.edu For example, the potent inhibitor ML323, by targeting the deubiquitinase USP1/UAF1, leads to increased monoubiquitinated PCNA levels, which impairs DNA repair and ultimately causes decreased cell survival. nih.govnih.gov

Other studies have shown that novel benzamide derivatives can arrest the cell cycle at the G0/G1 phase and induce apoptosis by promoting the release of mitochondrial reactive oxygen species (ROS). nih.gov Similarly, benzimidazole-based derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in breast, ovarian, and lung cancer cell lines, an effect linked to their ability to inhibit EGFR kinase. nih.govnih.gov

Anti-inflammatory Effects and Cyclooxygenase (COX) Inhibition

Chronic inflammation is a key factor in many diseases, and cyclooxygenase (COX) enzymes are central mediators of this process. rjsvd.comresearchgate.net Derivatives of the pyrimidine scaffold have been investigated as anti-inflammatory agents, with a particular focus on the selective inhibition of COX-2, the inducible isoform of the enzyme found at sites of inflammation. nih.gov

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and showed a strong suppressive effect against COX-2, with minimal activity against the constitutive COX-1 enzyme. nih.gov This selectivity is a highly desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. rjsvd.comnih.gov One derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, was found to act as a suppressor of inflammation in TLR-engaged primary human monocytes. mdpi.com Further studies on other pyrimidine derivatives confirmed their high selectivity towards COX-2, with some compounds showing inhibitory performance comparable to the well-known selective inhibitor meloxicam. nih.gov

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

Derivative ClassSelectivityKey FindingReference
4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amineSelective for COX-2Strong suppressive effect on COX-2 with minimal COX-1 interaction. nih.gov
2-amino-4-(benzylamino)-6-arylpyrimidine-Suppresses inflammation in TLR-engaged human monocytes. mdpi.com
General Pyrimidine Derivatives (L1, L2)Selective for COX-2Selectivity and performance comparable to meloxicam. nih.gov

Pesticidal Applications (Insecticidal and Fungicidal)

The biological activity of pyrimidine derivatives extends beyond medicine into agriculture. Various pyrimidine-based compounds have been developed and tested for their potential as pesticides, demonstrating both insecticidal and fungicidal properties. researchgate.netmdpi.com

Novel benzoyl pyrimidinylurea derivatives have been synthesized and evaluated, with some showing 100% inhibition against the mosquito Culex pipiens pallens at very low concentrations (0.25 µg/mL). nih.govmdpi.com These same compounds also exhibited broad-spectrum fungicidal activity against numerous phytopathogenic fungi, in some cases outperforming the commercial fungicide pyrimethanil. nih.govmdpi.com Other pyrimidine derivatives containing a urea (B33335) pharmacophore also showed notable insecticidal activity against the mosquito Aedes aegypti, the vector for dengue and yellow fever. berkeley.edunih.gov Research on pyridino[1,2-a]pyrimidines has yielded compounds with potent insecticidal activity against aphids, with one derivative achieving an LC₅₀ value comparable to the commercial insecticide triflumezopyrim. acs.orgnih.gov

Table 4: Pesticidal Activity of Pyrimidine Derivatives

Derivative ClassTarget OrganismActivityMetricReference
Benzoyl pyrimidinylureaCulex pipiens pallens (mosquito)Insecticidal100% inhibition at 0.25 µg/mL nih.govmdpi.com
Benzoyl pyrimidinylureaVarious phytopathogenic fungiFungicidalBroad-spectrum activity nih.govmdpi.com
Pyrimidine with urea pharmacophoreAedes aegypti (mosquito)Insecticidal70% mortality at 2 µg/mL nih.gov
Pyridino[1,2-a]pyrimidineAphidsInsecticidalLC₅₀ = 2.97 mg/L acs.orgnih.gov

Antioxidant Activity Investigations

The antioxidant potential of pyrimidine derivatives has been a subject of considerable scientific interest due to the role of oxidative stress in a multitude of pathological conditions, including cancer, inflammation, and neurodegenerative diseases. ijpsonline.comresearchgate.net The core pyrimidine structure is a versatile scaffold that allows for substitutions at various positions, influencing the molecule's ability to scavenge free radicals and mitigate oxidative damage. ijpsonline.com While direct and specific antioxidant activity studies on this compound are not extensively documented in publicly available research, the antioxidant properties of structurally related 2,4,6-substituted pyrimidine derivatives have been investigated, providing valuable insights into their potential efficacy.

Research into various pyrimidine derivatives has demonstrated that the nature and position of substituents on the pyrimidine ring are critical determinants of their antioxidant capacity. ijpsonline.comijpsonline.com For instance, studies on a series of novel 2,4,6-substituted pyrimidine derivatives have shown that specific substitutions can lead to significant free radical scavenging activity. ijpsonline.comijpsonline.com

One area of investigation has focused on the introduction of different functional groups at the C-2, C-4, and C-6 positions of the pyrimidine ring. In a study on tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues, it was observed that the presence of electron-releasing groups on a benzylidene moiety attached to the pyrimidine system conferred excellent antioxidant activity. ijpsonline.com This suggests that the electronic properties of the substituents play a crucial role in their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The following table summarizes findings from studies on various substituted pyrimidine derivatives, illustrating the impact of different substitution patterns on antioxidant activity. It is important to note that these are related compounds, and the data should not be directly extrapolated to this compound without specific experimental validation.

General Pyrimidine Structure Substituents Antioxidant Assay Key Findings Reference
2,4,6-Trisubstituted PyrimidineC-2: 4-hydroxyphenyl, C-6: 4-hydroxyphenylDPPH Radical ScavengingPotent radical scavenging activity observed. ijpsonline.com
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamideBenzylidene moiety with electron-releasing groupsDPPH Radical ScavengingExcellent antioxidant activity noted. ijpsonline.com
Pyrido[2,3-d]pyrimidineVarious substitutionsLipid Peroxidation InhibitionStrong inhibition of lipid peroxidation. nih.gov
Pyrimidinone DerivativesAryl substitutionsDPPH Radical Scavenging, Hydroxyl Radical ScavengingSome derivatives showed remarkable antioxidant activity.

These findings collectively suggest that the this compound scaffold possesses features that could contribute to antioxidant activity. The presence of the benzyl (B1604629) group at the C-6 position and the amino group at the C-4 position could be particularly relevant. The amino group can potentially act as a hydrogen donor, a key feature for radical scavenging. However, without direct experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (ferric reducing antioxidant power) assays for this compound, its specific antioxidant profile remains to be elucidated.

Mechanistic Insights into the Biological Action of 6 Benzyl 2 Methylpyrimidin 4 Amine Derivatives

Molecular Mechanisms of Enzyme Inhibition (e.g., Active Site Binding, Allosteric Modulation)

Derivatives of 6-benzyl-2-methylpyrimidin-4-amine have been identified as potent inhibitors of specific enzymes, primarily through competitive binding at the active site. A notable example is the inhibition of the deubiquitinating enzyme complex USP1/UAF1 by N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.orgnih.gov These compounds have demonstrated nanomolar inhibitory potency, suggesting a high affinity for the enzyme's active site. acs.orgnih.gov The inhibition of USP1/UAF1, a key regulator in the DNA damage response, establishes these derivatives as potential anticancer agents. acs.orgnih.gov

The introduction of different substituents on the pyrimidine (B1678525) ring can significantly influence the inhibitory potency. For instance, a methyl group at the 5-position of the pyrimidine ring was found to enhance the inhibitory activity against USP1/UAF1, whereas a methyl group at the 6-position led to a decrease in potency. acs.org This highlights the specific structural requirements for effective binding within the enzyme's active site.

While direct allosteric modulation by this compound derivatives is not extensively documented, the concept of allosteric inhibition is a recognized mechanism for other enzyme inhibitors. nih.govyoutube.com Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govyoutube.com For example, positive allosteric modulators (PAMs) have been developed for the M1 muscarinic acetylcholine (B1216132) receptor, enhancing its response to the natural ligand. nih.gov This principle could potentially be exploited in the design of novel this compound derivatives with allosteric modulatory properties.

Table 1: Inhibitory Activity of this compound Derivatives against USP1/UAF1

CompoundModificationIC₅₀ (nM)
Lead Compound-~140
37 Removal of 5-methyl groupComparable to lead
38 5-methyl group70
39 6-methyl group210
40 5,6-dimethyl group120
45 Cyclopentylpyrimidine analogue160

Data sourced from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. acs.org

Modulation of Cellular Signaling Pathways and Cascade Effects

The inhibition of enzymes by this compound derivatives can trigger a cascade of effects within cellular signaling pathways. The inhibition of USP1/UAF1, for example, directly impacts the DNA damage response pathway. acs.orgnih.gov USP1 is responsible for deubiquitinating Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. acs.orgnih.gov By inhibiting USP1, these derivatives lead to an accumulation of monoubiquitinated PCNA (Ub-PCNA). acs.orgnih.gov

This increase in Ub-PCNA serves as a signal that modulates downstream cellular processes. Elevated levels of Ub-PCNA can enhance the sensitivity of cancer cells to DNA-damaging agents, demonstrating a synergistic therapeutic potential. acs.org The modulation of this signaling pathway underscores the ability of these compounds to interfere with fundamental cellular mechanisms that are often dysregulated in diseases like cancer. acs.org

Direct or Indirect Interaction with Nucleic Acids (DNA)

Certain pyrimidine derivatives have been shown to interact with DNA, which can contribute to their biological activity. Some substituted 6(4)-(benzyloxy)pyrimidines have been found to inactivate the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov This inactivation is crucial as it can enhance the efficacy of anticancer drugs that act by modifying the O6-position of guanine (B1146940) residues in DNA. nih.gov

The interaction can be direct, with the small molecule binding to the minor groove of the DNA helix. researchgate.net This binding can be influenced by the structural features of the pyrimidine derivative. For instance, dihydrazone pyrimidine derivatives have been synthesized and their interaction with DNA studied, with the planarity of the aromatic ring system thought to enhance binding affinity. nih.gov While the direct binding of this compound itself to DNA is not as well-characterized, the precedent set by related pyrimidine structures suggests this as a potential mechanism of action. nih.govresearchgate.netnih.gov Some pyrimidine derivatives may also induce DNA damage through photocleavage upon irradiation with UV light. mdpi.com

Specific Mechanisms of Action Against Microbial Pathogens (e.g., Disruption of Cell Wall Synthesis, Essential Enzyme Inhibition)

The antimicrobial properties of pyrimidine derivatives are often attributed to their ability to interfere with essential microbial processes. One key mechanism is the inhibition of enzymes that are vital for the survival of the pathogen. For instance, some pyrimidine derivatives have been evaluated as inhibitors of deoxycytidine kinase, an enzyme involved in nucleic acid synthesis. researchgate.net

Another critical target for antimicrobial agents is the bacterial cell wall, a structure that is absent in host cells. nih.gov The biosynthesis of the cell wall is a complex process involving multiple enzymatic steps, and its disruption can lead to bacterial cell death. nih.govnih.govyoutube.com While specific studies on this compound disrupting cell wall synthesis are limited, the general principle of targeting this pathway is a well-established antimicrobial strategy. nih.govnih.govyoutube.com Pyridine (B92270) derivatives, which share a nitrogen-containing heterocyclic core, have also demonstrated antimicrobial activity against various bacterial and fungal strains. nih.govnih.gov

Table 2: Potential Antimicrobial Mechanisms of Pyrimidine Derivatives

MechanismDescription
Essential Enzyme Inhibition Blocking the function of enzymes crucial for microbial metabolism, replication, or survival. researchgate.net
Disruption of Cell Wall Synthesis Interfering with the production of peptidoglycan, leading to a weakened cell wall and lysis. nih.govnih.govyoutube.com
Inhibition of Nucleic Acid Synthesis Preventing the replication of microbial DNA or transcription into RNA.

Influence on Gene Expression Patterns and Protein Regulation

By modulating cellular signaling pathways, this compound derivatives can indirectly influence gene expression and protein regulation. The inhibition of USP1/UAF1, leading to increased Ub-PCNA levels, is a prime example of protein regulation. acs.orgnih.gov This post-translational modification alters the function of PCNA and its interaction with other proteins, thereby affecting DNA repair and cell cycle control. acs.org

The downstream consequences of such pathway modulation can extend to changes in the expression of genes involved in cell survival, apoptosis, and proliferation. The ability to alter the ubiquitination status of key proteins represents a significant mechanism for regulating cellular processes and contributes to the therapeutic potential of these compounds. acs.org

Structure Activity Relationship Sar Studies and Rational Drug Design Approaches for the 6 Benzyl 2 Methylpyrimidin 4 Amine Scaffold

Impact of Benzyl (B1604629) Group Position and Substitution on Bioactivity and Selectivity

The benzyl group attached to the pyrimidine (B1678525) ring is a critical determinant of the biological activity of this class of compounds. Its position and substitution pattern significantly influence potency and selectivity.

Research has shown that substitutions on the benzyl ring can modulate the biological activity of pyrimidine derivatives. For instance, in a series of 2-(benzylthio)pyrimidines, the presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzyl moiety enhanced activity against S. aureus. scirp.org Conversely, a chloride group at the 4-position of the benzyl ring improved inhibitory activity against E. coli. scirp.org

In another study focused on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, substitution at the 4-position of the benzylamine (B48309) with a phenyl ring was well-tolerated. acs.org Further exploration with pyridine (B92270) rings at this position led to compounds with improved potency. acs.org Specifically, 4-(3-pyridyl)benzylamine and 4-(4-pyridyl)benzylamine derivatives showed enhanced inhibitory activity. acs.org

The introduction of a benzyl group on the nitrogen of an aniline (B41778) residue in certain aminopyrimidine derivatives led to a significant increase in anti-proliferative activity against various cancer cell lines. nih.gov For example, the N-benzyl substituted compound 2a was found to be 4- to 13-fold more active than its non-benzylated analog 1a . nih.gov

Studies on N-benzylpyridinium-based compounds as acetylcholinesterase (AChE) inhibitors revealed that the nature of the substituent on the benzyl residue can be a deciding factor for activity. nih.gov While an unsubstituted benzyl group or a fluoro-substituted benzyl group resulted in high potency, larger substituents like nitro, bromo, and methyl groups led to a decrease in anti-AChE activity. nih.gov

These findings underscore the importance of the benzyl group's substitution pattern in fine-tuning the biological activity and selectivity of 6-benzyl-2-methylpyrimidin-4-amine derivatives. The electronic and steric properties of the substituents on the benzyl ring play a crucial role in the interaction of these compounds with their biological targets.

Role of the Methyl Group and Other Substituents on the Pyrimidine Ring (e.g., at C-5, C-6) in Modulating Activity

Modifications to the pyrimidine ring, including the position of the methyl group and the introduction of other substituents, are crucial for modulating the biological activity of this scaffold. nih.gov

The position of the methyl group on the pyrimidine ring can have a substantial impact on potency. In a series of USP1/UAF1 inhibitors, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a three-fold decrease in potency. acs.org The 5,6-dimethyl derivative, however, was well-tolerated. acs.org This highlights the sensitivity of the target protein to the substitution pattern on the pyrimidine core.

Substitution at the 5-position of the pyrimidine ring with a methyl group has been shown to increase the molecular polarizability of the pyrimidine, thereby enhancing base stacking interactions. nih.gov This modification can lead to increased stability of DNA and modified biological properties. nih.gov

In the context of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar Spindle 1 (MPS1) kinase, the introduction of a methyl group at the 6-position of the core structure significantly improved metabolic stability in human liver microsomes. acs.org This was a key finding that helped overcome the rapid metabolism observed with earlier compounds in the series. acs.org

Furthermore, the introduction of various substituents at different positions of the pyrimidine ring has been explored to optimize activity. For instance, in the development of USP1/UAF1 inhibitors, groups such as OMe, F, NH₂, NMe₂, and SMe at the 5-position of the pyrimidine ring provided good potency. acs.org

Significance of the Amino Functionality and its N-Substitutions for Biological Potency

The amino group at the 4-position of the pyrimidine ring and its substitutions are pivotal for the biological potency of this class of compounds. The ability of this group to form hydrogen bonds and the steric and electronic nature of its substituents can dramatically influence target engagement.

In the development of anticancer agents, it was observed that introducing a p-F benzyl ring on the nitrogen of the aniline residue attached to the pyrimidine core led to a significant decrease in cell viability across multiple cancer cell lines. nih.gov This suggests that N-benzylation can enhance the cytotoxic effects of these aminopyrimidine derivatives.

Furthermore, replacing a propanediamine substituent at position 6 of the aminopyrimidine core with a dipropylamine (B117675) group was found to improve activity. nih.gov However, combining this modification with N-benzylation on the aniline residue was detrimental to the activity, indicating a complex interplay between different parts of the molecule. nih.gov

The importance of the amino functionality is also highlighted in studies of other pyrimidine-based inhibitors. For instance, in a series of pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-ones, the amino group at the 2-position played a crucial role in their activity as Lck inhibitors. nih.gov

These findings underscore that the amino group at the 4-position is not merely a passive part of the scaffold but an active contributor to the molecule's biological profile. Careful modulation of its N-substituents is a key strategy for optimizing the potency and selectivity of these compounds.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of the this compound scaffold and its derivatives is therefore essential for understanding their interaction with biological targets and for rational drug design.

The flexibility of the benzyl group and other substituents allows the molecule to adopt various conformations, and the biologically active conformation is the one that best fits into the binding site of the target protein. Studies on benzyl β-D-xylopyranoside derivatives have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate their conformational preferences. nih.gov Such analyses can provide insights into the spatial arrangement of the different parts of the molecule.

The correlation between conformation and activity is often established by comparing the conformational properties of active and inactive analogs. For instance, a rigidified analog that locks the molecule in a specific conformation can be synthesized and tested. If this analog is highly active, it suggests that the locked conformation is close to the bioactive conformation. Conversely, if it is inactive, that conformation is likely not the one required for binding.

Understanding the conformational requirements for biological activity allows for the design of new analogs with improved potency and selectivity by favoring the adoption of the bioactive conformation.

Correlation of Physicochemical Parameters with Bioactivity (e.g., Lipophilicity)

The bioactivity of a drug candidate is not solely determined by its ability to bind to a specific target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, a measure of a compound's affinity for a lipid environment, is a particularly important parameter in this regard. researchgate.netnih.gov

A V-shaped relationship between lipophilicity (expressed as ALogP) and the minimum inhibitory concentration (MIC) values has been observed for some antimicrobial compounds, indicating that there is an optimal range of lipophilicity for antibacterial activity. nih.gov Compounds that are too hydrophilic may not be able to cross bacterial cell membranes effectively, while those that are too lipophilic may become trapped in the lipid bilayer or bind non-specifically to other cellular components. nih.govmdpi.com

The correlation between lipophilicity and bioactivity is often complex and target-dependent. Therefore, a careful balance of lipophilicity is required to achieve both good target engagement and favorable ADME properties.

Ligand Efficiency and Optimization Strategies for Improved Pharmacological Profiles

Ligand efficiency (LE) is a metric used in drug discovery to assess the "quality" of a compound by relating its binding affinity to its size (typically the number of non-hydrogen atoms). acs.orgwikipedia.org It is a valuable tool for identifying promising lead compounds and for guiding their optimization. A high LE indicates that a compound achieves its potency with a relatively small number of atoms, which is generally a desirable characteristic.

The formula for ligand efficiency is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Another related metric is lipophilic ligand efficiency (LLE or LipE), which relates potency to lipophilicity. core.ac.uk Optimizing LLE can help to avoid the "molecular obesity" that can result from simply adding lipophilic groups to increase potency, which often leads to poor ADME properties. core.ac.uk

In the development of a furano-pyrimidine Aurora kinase inhibitor, initial lead compound 4 had a good in vitro potency but was inactive in vivo. acs.org By focusing on optimizing both LE and LipE, researchers were able to identify compound 27 (IBPR001), which had an improved in vitro potency, better physicochemical properties, and was active in a mouse xenograft model. acs.org

Optimization strategies for improving the pharmacological profile of compounds based on the this compound scaffold should therefore incorporate the monitoring of metrics like LE and LLE. This can be achieved through a variety of approaches, including:

Fragment-based screening: Identifying small, efficient fragments that bind to the target and then growing or merging them to create more potent leads. nih.gov

Structure-based design: Using X-ray crystal structures of the target protein in complex with a ligand to guide the design of new analogs with improved binding affinity and efficiency. nih.gov

Parallel synthesis: Rapidly generating a library of analogs with diverse substituents to explore the SAR and identify compounds with improved properties. nih.gov

By applying these strategies, it is possible to develop drug candidates with a better balance of potency, selectivity, and drug-like properties.

Scaffold Morphing and Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a related concept that involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. capes.gov.brnih.govnih.gov

In the context of the this compound scaffold, both scaffold hopping and bioisosteric replacement can be powerful tools for lead optimization. For example, if the pyrimidine core is identified as a metabolic liability, it could be replaced with a different heterocyclic scaffold that maintains the necessary geometry for binding but is more metabolically stable.

Examples of bioisosteric replacements for the pyrimidine ring could include other nitrogen-containing heterocycles like pyridine, triazine, or even non-aromatic rings that can present the necessary substituents in the correct spatial orientation.

Similarly, the benzyl group could be replaced by other aromatic or heteroaromatic rings to explore new interactions with the target protein or to modulate the physicochemical properties of the compound.

The use of computational tools can facilitate the identification of potential scaffold hops and bioisosteric replacements by searching databases of known scaffolds and fragments that can mimic the shape and electronic properties of the original molecule. researchgate.net By combining these in silico methods with synthetic chemistry and biological testing, it is possible to efficiently explore a wider chemical space and identify new lead compounds with improved pharmacological profiles.

Integration of Computational SAR and Pharmacophore Modeling in Compound Design

The rational design of novel therapeutic agents based on the this compound scaffold has been significantly enhanced through the application of computational tools. These methods, which include Structure-Activity Relationship (SAR) analysis and pharmacophore modeling, allow for a more targeted and efficient approach to lead optimization. By elucidating the key molecular features required for biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success.

Computational SAR studies for derivatives of the closely related N-benzyl-2-phenylpyrimidin-4-amine scaffold have been instrumental in understanding the impact of various substituents on their inhibitory potency. nih.govacs.org For instance, in the development of inhibitors for the deubiquitinating enzyme complex USP1/UAF1, computational approaches complemented synthetic efforts to explore the chemical space around this core structure. nih.gov

A crucial aspect of these computational studies is the generation of pharmacophore models. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These models are typically built based on the structures of known active compounds or the crystal structure of the target protein with a bound ligand. dovepress.com The process involves identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and mapping their spatial relationships. nih.gov

For the N-benzyl-2-phenylpyrimidin-4-amine series of USP1/UAF1 inhibitors, a pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the pyrimidine nitrogen atoms.

An aromatic feature corresponding to the 2-phenyl group.

A second aromatic feature for the N-benzyl substituent.

A hydrogen bond donor from the 4-amino group.

The integration of these computational models allows for virtual screening of compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. dovepress.com Furthermore, these models guide the rational modification of existing compounds to enhance their potency and selectivity.

Detailed research findings have demonstrated a strong correlation between the computationally predicted binding modes and the experimentally determined biological activities of these compounds. nih.gov For example, modifications to the pyrimidine core, such as the introduction of a methyl group at the 5-position, led to a significant increase in potency. acs.org This observation can be rationalized through computational docking studies, which would show an improved fit and enhanced interactions within the target's binding site.

The following table summarizes the structure-activity relationship for key analogs of the N-benzyl-2-phenylpyrimidin-4-amine scaffold, highlighting the impact of specific structural modifications on their inhibitory activity.

CompoundR1R2R3IC50 (nM) acs.org
Analog 1 HHH>1000
Analog 2 (37) HHPhenyl160
Analog 3 (38) CH3HPhenyl70
Analog 4 (39) HCH3Phenyl210
Analog 5 (40) CH3CH3Phenyl120
Analog 6 (45) HCyclopentyl fusedPhenyl160

The data clearly indicates that while the core scaffold is essential, substitutions at the 5 and 6-positions of the pyrimidine ring play a crucial role in modulating the inhibitory potency. The ~2-fold increase in potency observed with the 5-methyl substitution (Analog 3) compared to the unsubstituted analog (Analog 2) suggests a favorable interaction in a specific pocket of the binding site. acs.org Conversely, a methyl group at the 6-position (Analog 4) resulted in a 3-fold decrease in potency, indicating a potential steric clash. acs.org

Strategic Applications and Future Research Directions for 6 Benzyl 2 Methylpyrimidin 4 Amine

Design and Synthesis of Novel Pyrimidine-Based Chemical Entities with Enhanced Properties

The design and synthesis of new chemical entities based on the pyrimidine (B1678525) structure are central to advancing their therapeutic potential. nih.govgsconlinepress.com Researchers are actively exploring modifications to the 6-Benzyl-2-methylpyrimidin-4-amine scaffold to enhance properties such as potency, selectivity, and metabolic stability. nih.gov A key strategy involves the introduction of various substituents at different positions of the pyrimidine ring. For instance, substitutions at the C4 and C2 positions of the pyrimidine nucleus have been shown to significantly impact the antimycobacterial activities of ceritinib (B560025) derivatives. nih.gov

Synthetic strategies for creating these novel derivatives are diverse and continually evolving. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For example, 2,4,5-trichloropyrimidine (B44654) can be reacted with an appropriate amine at the C4 position, followed by further substitution at the C2 position. nih.gov Another powerful method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl groups. nih.gov These synthetic methodologies provide a versatile toolkit for generating a library of compounds for biological evaluation.

Integration of Advanced Synthetic Methodologies for Sustainable Production

The efficient and sustainable production of this compound and its derivatives is crucial for their potential translation into therapeutic agents. Researchers are increasingly focusing on "green chemistry" principles to minimize environmental impact and reduce costs. This includes the use of less hazardous reagents, renewable solvents, and catalytic methods to improve reaction efficiency.

One approach is the development of one-pot multicomponent reactions, which can significantly streamline the synthetic process by combining multiple steps into a single operation, thereby reducing waste and energy consumption. nih.gov Furthermore, the application of flow chemistry techniques offers precise control over reaction parameters, leading to higher yields and purity while minimizing the use of solvents. The use of palladium catalysts, such as Pd(dppf)Cl2, in Suzuki-Miyaura coupling reactions is an example of an efficient catalytic method that can be optimized for sustainability. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. nih.govnih.gov Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising strategy. nih.gov The pyrimidine scaffold, due to its versatile binding capabilities, is well-suited for the design of multi-target-directed ligands (MTDLs). nih.govnih.gov

For this compound, this could involve designing derivatives that simultaneously inhibit multiple kinases involved in cancer progression or target different receptors implicated in a neurological disorder. nih.govekb.eg The design of such hybrid compounds aims to achieve synergistic effects, potentially leading to improved efficacy and a reduced likelihood of drug resistance. nih.gov For example, a single compound could be engineered to inhibit both PI3K and mTOR, two key proteins in a critical cancer signaling pathway. acs.org

Development of Advanced Computational Models for Accurate Activity Prediction and Lead Prioritization

Computational modeling plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to predict the biological activity of compounds based on their chemical structure. nih.govscirp.org For pyrimidine derivatives, QSAR models can be developed using datasets of known compounds and their activities to predict the potency of newly designed molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

These models utilize various molecular descriptors that capture the physicochemical properties of the molecules, such as their 3D structure, electronic properties, and lipophilicity. scirp.orgresearchgate.net By analyzing these descriptors, researchers can gain insights into the key structural features that govern biological activity. mdpi.com For instance, a 3D-QSAR model can generate contour maps that visualize regions where certain properties, like electron-withdrawing groups, are predicted to increase or decrease activity. mdpi.com

Investigation of Emerging Biological Targets and Unexplored Therapeutic Avenues for Pyrimidine Derivatives

The therapeutic potential of pyrimidine derivatives extends beyond well-established targets. mdpi.com Researchers are actively investigating new biological targets where these compounds might exert a therapeutic effect. This includes exploring their activity against emerging infectious diseases, rare genetic disorders, and novel cancer targets. nih.govgsconlinepress.com

For example, the deubiquitinating enzyme USP1, in complex with UAF1, has been identified as a promising anticancer target, and N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown potent inhibitory activity against this complex. nih.gov Another area of exploration is the targeting of G-quadruplexes, which are specific DNA structures implicated in cancer, with pyrimidine-based ligands. mdpi.com The broad biological activity of pyrimidines suggests that many more therapeutic applications are yet to be discovered. mdpi.com

Potential for Combination Therapies and Synergistic Effects with Existing Agents

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. nih.govwikipedia.org This approach can enhance efficacy, overcome drug resistance, and reduce side effects by using lower doses of each agent. wikipedia.org Pyrimidine derivatives like this compound are promising candidates for combination therapies. nih.govembopress.org

Studies have shown that combining certain drugs can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. embopress.orgnih.gov For instance, a pyrimidine derivative could be used to sensitize cancer cells to the effects of a conventional chemotherapy agent. embopress.org The investigation of synergistic combinations often involves high-throughput screening of drug libraries to identify promising pairs. embopress.org The ability of some pyrimidine-based compounds to modulate the immune response also opens up possibilities for combination with immunotherapies. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 6-Benzyl-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the benzyl group. Optimization involves testing catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃, Cs₂CO₃), and solvents (DME/H₂O, DMF) under reflux. Microwave-assisted synthesis can reduce reaction time and improve yields (up to 85%) . Monitoring intermediates via TLC and HPLC ensures purity during stepwise functionalization.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns and confirms regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute stereochemistry. Purity is assessed via HPLC with UV detection (λ = 254 nm) . For derivatives with low crystallinity, FT-IR and elemental analysis complement structural verification .

Advanced Research Questions

Q. How do researchers address contradictions in biological activity data for this compound analogs?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurities. Rigorous reproducibility protocols include:

  • Re-testing compounds under standardized conditions (e.g., MIC assays in triplicate).
  • Cross-validating results with orthogonal methods (e.g., enzymatic vs. cell-based assays). Structural reanalysis via X-ray crystallography or DFT calculations can identify overlooked conformational isomers .

Q. How can computational methods like 3D-QSAR predict biological activity in novel analogs?

3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic/steric properties with activity. For pyrimidine derivatives, training sets include analogs with varied substituents (e.g., nitro, methoxy) at positions 2, 4, and 6. Molecular docking into target proteins (e.g., kinase ATP-binding sites) refines predictions. Validation metrics (q² > 0.5, r² > 0.8) ensure reliability .

Q. What strategies optimize pharmacokinetic properties while maintaining efficacy?

  • Lipophilicity adjustment : Introducing polar groups (e.g., sulfonyl, morpholine) improves solubility without compromising target binding .
  • Metabolic stability : Deuteration at labile positions (e.g., methyl groups) reduces CYP450-mediated degradation.
  • Bioavailability : Prodrug strategies (e.g., esterification of hydroxyl groups) enhance intestinal absorption .

Q. How does single-crystal X-ray diffraction resolve structural ambiguities in derivatives?

SHELXL refines crystallographic data to determine bond lengths, angles, and torsion angles. For example, in N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine, the benzyl group’s dihedral angle (89.5° relative to the pyrimidine ring) was confirmed, resolving NMR-based ambiguities. PLATON validates hydrogen bonds and π-π interactions, critical for understanding supramolecular packing .

Q. What challenges arise in regioselective functionalization of the pyrimidine ring, and how are they mitigated?

Competing reactivity at N1, C4, and C5 positions complicates regioselectivity. Strategies include:

  • Protecting groups : Trityl or SEM groups block specific nitrogens during substitution.
  • Directed ortho-metalation : Lithium bases guide functionalization at C6.
  • Microwave irradiation : Accelerates reactions, minimizing side products .

Q. How do electron-withdrawing/donating groups influence reactivity and bioactivity?

  • Electron-withdrawing (NO₂, CF₃) : Enhance electrophilicity at C4, improving cross-coupling efficiency. Increase antibacterial potency by stabilizing charge-transfer interactions .
  • Electron-donating (OCH₃, NH₂) : Boost metabolic stability but may reduce solubility. In anticancer studies, methoxy groups enhance DNA intercalation .

Methodological Notes

  • Crystallography : Always validate structures with CIF-checking tools (e.g., checkCIF) to flag symmetry or displacement errors .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.